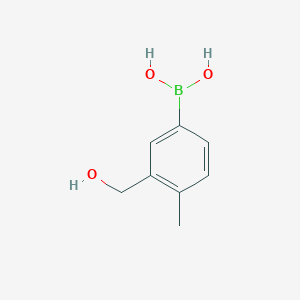

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid

Descripción general

Descripción

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds

Métodos De Preparación

The synthesis of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid typically involves the reaction of an organometallic compound with a borate ester. One common method is the reaction of a Grignard reagent, such as phenylmagnesium bromide, with trimethyl borate, followed by hydrolysis to yield the boronic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid to boronic esters or alcohols.

Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions include biaryl compounds, phenols, and boronic esters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. The introduction of the boronic acid group into bioactive molecules can enhance their selectivity and pharmacokinetic profiles. For instance, compounds similar to (3-(Hydroxymethyl)-4-methylphenyl)boronic acid have been shown to exhibit potent antiproliferative effects against multiple myeloma cell lines. In particular, derivatives have demonstrated significant efficacy in overcoming drug resistance in cancer cells, making them promising candidates for further development in cancer therapy .

2. Glycan-Binding Properties

The boronic acid moiety is known for its ability to form reversible complexes with diol-containing compounds, such as sugars and glycoproteins. This property has been exploited in the design of multimeric boronic acids aimed at targeting pathogens' extracellular glycans. Such interactions can be crucial for developing new therapeutic strategies against bacterial infections and for enhancing the efficacy of existing drugs by improving their binding affinity .

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling

This compound can serve as a key intermediate in the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction is essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The stability and ease of synthesis of boronic acids make them valuable reagents in organic chemistry .

2. Synthesis of Boron-Containing Drugs

Recent advancements have highlighted the role of boronic acids in drug discovery processes. Compounds like this compound are being investigated for their potential to serve as scaffolds for developing new boron-containing drugs. The ability to modify the boron functionality allows researchers to enhance the biological activity and selectivity of these compounds .

Materials Science Applications

1. Sensor Development

Boronic acids have found applications in sensor technology due to their ability to interact with specific biomolecules. For example, this compound can be utilized in designing sensors that detect sugars or other diol-containing substances, which are important in various biological processes .

2. Polymer Chemistry

In polymer science, boronic acids are used to create dynamic covalent bonds that can be exploited for developing smart materials with tunable properties. The incorporation of this compound into polymer matrices can lead to materials that respond to environmental stimuli, such as pH or temperature changes .

Case Studies

Case Study 1: Anticancer Drug Development

A study explored the synthesis and biological evaluation of a series of boronic acid derivatives, including this compound, demonstrating enhanced activity against bortezomib-resistant multiple myeloma cell lines. The findings indicated that these derivatives could serve as lead compounds for developing next-generation proteasome inhibitors .

Case Study 2: Glycan Targeting

Research focused on the design of multivalent boronic acids aimed at targeting glycan receptors on pathogenic bacteria. The study showed that these compounds could effectively inhibit bacterial growth by disrupting glycan-mediated interactions essential for bacterial adhesion and colonization .

Mecanismo De Acción

The mechanism of action of (3-(Hydroxymethyl)-4-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic biological compounds. This property allows it to interact with enzyme residues, nucleic acids, and hydroxyl groups from carbohydrates . In medicinal chemistry, this interaction is crucial for the inhibition of enzymes and the modulation of biological pathways.

Comparación Con Compuestos Similares

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 3-(Hydroxymethyl)phenylboronic acid . While these compounds share similar chemical properties, this compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it an essential tool in organic synthesis, medicinal chemistry, and industrial applications. Continued research and development in this area are likely to uncover even more uses for this valuable compound.

Actividad Biológica

(3-(Hydroxymethyl)-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids, in general, are known for their ability to interact with various biological targets, including proteins and sugars, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula C₉H₁₁B(O₃) and a molecular weight of approximately 179.99 g/mol. Its structure features a phenyl ring with both a hydroxymethyl group and a boronic acid group, which contributes to its reactivity in biological systems.

Boronic acids are known to exhibit various mechanisms of action:

- Protease Inhibition : Boronic acids can act as inhibitors of serine proteases by forming reversible covalent bonds with the active site serine residue. This property is crucial for developing therapeutic agents targeting protease-related diseases .

- Interaction with Sugars : The ability of boronic acids to form reversible complexes with diols (such as sugars) allows them to modulate biological pathways involving glycosylation processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

- In Vitro Studies : Research demonstrated that certain boronic acids exhibit cytotoxicity against prostate cancer cells while sparing healthy cells. For example, compounds tested at concentrations of 5 µM reduced cancer cell viability significantly while maintaining higher viability in healthy cells .

Antimicrobial Properties

Boronic acids have also been explored for their antimicrobial activities:

- Bacterial Inhibition : Studies show that boronic compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm, indicating effective antimicrobial properties .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a series of boronic acid derivatives on multiple myeloma cell lines. The results indicated that some derivatives exhibited IC50 values in the low nanomolar range, demonstrating potent anticancer activity against resistant cell lines .

| Compound | IC50 (nmol/L) | Cell Line |

|---|---|---|

| Compound A | 6.66 | RPMI-8226 |

| Compound B | 4.31 | U266 |

| Compound C | 10.1 | KM3 |

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effects of several boronic compounds against common pathogens. The results showed that specific derivatives had significant inhibitory effects on bacterial growth:

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| B1 | Staphylococcus aureus | 10 |

| B5 | Escherichia coli | 8 |

| B7 | Candida albicans | 12 |

Propiedades

IUPAC Name |

[3-(hydroxymethyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRHGZABAOAWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.